molecular formula C38H62N14O8 B12108997 Boc-Arg-Val-Arg-Arg-AMC acetate salt

Boc-Arg-Val-Arg-Arg-AMC acetate salt

Cat. No.: B12108997
M. Wt: 843.0 g/mol
InChI Key: YWISVGSSAYEYKH-UHFFFAOYSA-N
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Description

Boc-Arg-Val-Arg-Arg-AMC acetate salt is a synthetic fluorogenic substrate used in biochemical research. It is known for its ability to be cleaved by specific proteases, making it valuable in studying enzyme kinetics and activity. The compound has a molecular weight of 903.05 and is often used in assays to measure the activity of enzymes like furin, a calcium-dependent serine protease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Arg-Val-Arg-Arg-AMC acetate salt involves multiple steps, starting with the protection of the amino acids and the coupling of the peptide chain. The tert-butyl group (Boc) is used to protect the amino group of arginine. The peptide chain is then assembled using standard solid-phase peptide synthesis (SPPS) techniques. The final product is obtained by cleaving the peptide from the resin and purifying it through high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield. The compound is typically stored at temperatures below -10°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Boc-Arg-Val-Arg-Arg-AMC acetate salt primarily undergoes hydrolysis reactions catalyzed by specific proteases. The cleavage of the amide bond releases the fluorophore 7-amino-4-methylcoumarin (AMC), which can be detected by fluorescence spectroscopy .

Common Reagents and Conditions

The common reagents used in these reactions include proteases like furin and proprotein convertase 4. The reactions are typically carried out in buffered solutions at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which is highly fluorescent and can be easily quantified .

Scientific Research Applications

Boc-Arg-Val-Arg-Arg-AMC acetate salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Arg-Val-Arg-Arg-AMC acetate salt involves its cleavage by specific proteases. The protease recognizes the peptide sequence and cleaves the amide bond, releasing the fluorophore AMC. This process is highly specific and allows for the accurate measurement of protease activity. The molecular targets include proteases like furin, which are involved in the secretory processing of precursor proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Arg-Val-Arg-Arg-AMC acetate salt is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases like furin. Its high sensitivity and specificity make it valuable in various research applications .

Properties

Molecular Formula

C38H62N14O8

Molecular Weight

843.0 g/mol

IUPAC Name

tert-butyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47)

InChI Key

YWISVGSSAYEYKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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